1-(5-Bromo-3-methyl-2-pyridinyl)indoline
Overview
Description
1-(5-Bromo-3-methyl-2-pyridinyl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, is of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell biology, and the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways would likely result in downstream effects related to these activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-(5-Bromo-3-methyl-2-pyridinyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The specific interactions of this compound with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, they can modulate immune responses and exhibit anti-inflammatory effects, further highlighting their potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting their anticancer effects . Understanding the molecular mechanism of this compound is essential for elucidating its therapeutic potential and developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives have been studied for their stability and degradation profiles to ensure their efficacy and safety in therapeutic applications . Long-term studies in in vitro and in vivo settings are crucial for understanding the temporal effects of this compound and its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects of this compound is essential for determining its therapeutic window and ensuring its safety and efficacy in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives have been shown to influence metabolic flux and metabolite levels, further highlighting their potential therapeutic applications . Understanding the metabolic pathways of this compound is crucial for elucidating its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics and therapeutic potential. Indole derivatives can interact with transporters and binding proteins, influencing their localization and accumulation within specific tissues . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
Preparation Methods
The synthesis of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include 5-bromo-3-methyl-2-pyridine and an appropriate ketone. The reaction typically requires a strong acid such as methanesulfonic acid and is conducted under reflux conditions in a solvent like methanol .
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
1-(5-Bromo-3-methyl-2-pyridinyl)indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced indoline derivatives.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole oxides, while substitution reactions can produce a variety of substituted indolines.
Scientific Research Applications
1-(5-Bromo-3-methyl-2-pyridinyl)indoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research into indole derivatives has shown promise in developing new therapeutic agents for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
1-(5-Bromo-3-methyl-2-pyridinyl)indoline can be compared with other indole derivatives such as:
1-(5-Fluoro-3-methyl-2-pyridinyl)indoline: Similar in structure but with a fluorine atom instead of bromine, this compound may exhibit different reactivity and biological activity.
1-(5-Chloro-3-methyl-2-pyridinyl)indoline:
1-(5-Methoxy-3-methyl-2-pyridinyl)indoline: The methoxy group can significantly change the compound’s solubility and reactivity.
Properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c1-10-8-12(15)9-16-14(10)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMZXRSNKDUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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